Antimalarial Potency of JMI-105 (1-(4-Methylphenyl)triazol-4-yl Ester Derivative) Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
JMI-105, the L-phenylalaninate ester of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, was identified through structure-guided virtual screening of a 652-compound library and validated as a PfFP-2 inhibitor [1]. In cell-free biochemical assays, JMI-105 produced 64% inhibition of purified PfFP-2 at 100 µM [1]. Against cultured P. falciparum, JMI-105 inhibited the chloroquine-sensitive 3D7 strain with an IC₅₀ of 8.8 µM and the chloroquine-resistant RKL-9 strain with an IC₅₀ of 14.3 µM [1]. In a murine P. berghei ANKA infection model, JMI-105 at 30 mg/kg significantly decreased parasitemia and prolonged host survival, with no significant hemolysis or cytotoxicity toward human cells observed [1]. The companion hit JMI-346 (a structural analog with a modified triazole substitution pattern) showed consistently weaker activity: IC₅₀ = 13 µM (3D7) and 33 µM (RKL-9), demonstrating that the 1-(4-methylphenyl)triazol-4-yl scaffold—when appropriately elaborated—can outperform closely related triazole analogs [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) against chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) P. falciparum strains |
|---|---|
| Target Compound Data | JMI-105: IC₅₀ = 8.8 µM (3D7); IC₅₀ = 14.3 µM (RKL-9); 64% PfFP-2 inhibition at 100 µM |
| Comparator Or Baseline | JMI-346 (modified triazole analog): IC₅₀ = 13 µM (3D7); IC₅₀ = 33 µM (RKL-9) |
| Quantified Difference | JMI-105 is 1.5-fold more potent against 3D7 and 2.3-fold more potent against RKL-9 compared to JMI-346 |
| Conditions | P. falciparum culture (3D7 CQS and RKL-9 CQR strains); PfFP-2 enzyme inhibition assay; murine P. berghei ANKA model at 30 mg/kg |
Why This Matters
This head-to-head comparison demonstrates that the 1-(4-methylphenyl)triazol-4-yl scaffold, when derivatized as JMI-105, yields 1.5–2.3× greater antiplasmodial potency than a closely related triazole analog, providing a rationale for scaffold selection in antimalarial lead optimization programs.
- [1] Uddin, A.; Singh, V.; Irfan, I.; Mohammad, T.; Hada, R. S.; Hassan, M. I.; Abid, M.; Singh, S. Identification and structure–activity relationship (SAR) studies of carvacrol derivatives as potential anti-malarial against Plasmodium falciparum falcipain-2 protease. Bioorganic Chemistry, 2020, 103, 104142. View Source
